molecular formula C10H7F6NO3 B1518908 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate CAS No. 1087797-85-0

2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate

Cat. No.: B1518908
CAS No.: 1087797-85-0
M. Wt: 303.16 g/mol
InChI Key: GOLXTFRDTJTGJL-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Isomeric Considerations

The compound’s IUPAC name is derived from its molecular components: a 4-(trifluoromethoxy)phenyl group and a 2,2,2-trifluoroethyl carbamate moiety. The systematic nomenclature follows these steps:

  • Parent structure : Phenyl ring substituted at the para position with a trifluoromethoxy group.
  • Carbamate linkage : The carbamate group (-O-C(=O)-N-) connects the phenyl ring to the 2,2,2-trifluoroethyl chain.

CAS number : 1087797-85-0.
European Community number : 994-780-8.

Isomerism :

  • Geometric isomerism : Absent due to the para-substituted phenyl ring and the absence of double bonds in the carbamate linkage.
  • Tautomeric forms : Not applicable, as the compound lacks tautomeric sites.

Molecular Geometry and Conformational Analysis

The molecule’s geometry is influenced by electron-withdrawing trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, which enhance rigidity and planarity.

Structural Feature Description Source
Phenyl ring Planar aromatic system with para-substituted -OCF₃ and carbamate groups.
Carbamate linkage O=C-O-N- configuration with restricted rotation due to resonance stabilization.
Trifluoroethyl group -CH₂-CF₃ chain with high electron-withdrawing effects.

Conformational stability : The trifluoromethyl groups induce steric and electronic effects, favoring a single low-energy conformation dominated by planar carbamate and phenyl ring alignment.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR :

  • Aromatic protons : δ 7.2–7.4 ppm (singlet, 4H, para-substituted phenyl).
  • Trifluoroethyl CH₂ : δ 4.5–4.7 ppm (quartet, 2H, -CH₂-CF₃).

¹⁹F NMR :

  • -OCF₃ : δ -55 to -60 ppm (singlet, 3F).
  • -CF₃ (ethyl) : δ -60 to -65 ppm (multiplet, 3F).
Proton Environment Chemical Shift (δ, ppm) Multiplicity Source
Aromatic (para-H) 7.3 Singlet
-CH₂-CF₃ 4.6 Quartet

Infrared (IR) Vibrational Mode Assignments

Key IR bands (cm⁻¹):

Functional Group Wavenumber (cm⁻¹) Assignment Source
C=O (carbamate) 1720–1740 Stretching vibration of carbonyl.
C-O-C (ether) 1250–1300 Asymmetric stretching of -OCF₃.
C-F (CF₃) 1100–1200 Symmetric/asymmetric stretching of -CF₃.
C-H (aromatic) 800–900 Out-of-plane bending of para-substituted phenyl.

Carbonyl absorption : Shifted to higher frequencies (~1725 cm⁻¹) due to electron-withdrawing effects of fluorinated substituents.

Mass Spectrometric Fragmentation Patterns

Molecular ion : m/z 303.16 (C₁₀H₇F₆NO₃⁺).

Major fragments :

Fragment m/z Loss Mechanism Source
M⁺ → M⁺ - CO₂ 259.16 44 amu (CO₂) Carbamate decarboxylation.
M⁺ → M⁺ - CF₂CF₃ 234.16 69 amu (CF₂CF₃) Cleavage of trifluoroethyl chain.
M⁺ → M⁺ - OCF₃ 219.16 84 amu (OCF₃) Loss of trifluoromethoxy group.

Diagnostic peaks :

  • m/z 169 : [C₆H₃F₃O₂]⁺ (trifluoromethoxyphenyl cation).
  • m/z 69 : [CF₂CF₃]⁺ (trifluoroethyl fragment).

Properties

IUPAC Name

2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F6NO3/c11-9(12,13)5-19-8(18)17-6-1-3-7(4-2-6)20-10(14,15)16/h1-4H,5H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLXTFRDTJTGJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)OCC(F)(F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F6NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview of the Compound and Its Synthesis

2,2,2-Trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate is a fluorinated organic compound featuring a trifluoroethyl group and a 4-(trifluoromethoxy)phenyl moiety linked via a carbamate functional group. Its molecular formula is C10H7F6NO3, with a molecular weight of 303.16 g/mol. The compound is typically synthesized by forming a carbamate linkage between 2,2,2-trifluoroethanol and 4-(trifluoromethoxy)aniline.

Synthetic Routes and Reaction Conditions

The primary and most documented synthetic method for this compound involves the following key steps:

  • Starting Materials:

    • 2,2,2-Trifluoroethanol
    • 4-(Trifluoromethoxy)aniline
  • Reaction Type:
    Carbamate formation via coupling of an alcohol (2,2,2-trifluoroethanol) with an amine (4-(trifluoromethoxy)aniline).

  • Coupling Agents:
    The reaction is facilitated by carbodiimide coupling agents, which activate the hydroxyl group to form the carbamate bond. Common coupling agents include:

    • Dicyclohexylcarbodiimide (DCC)
    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
  • Reaction Conditions:

    • Typically carried out under anhydrous conditions to prevent hydrolysis.
    • Solvents such as dichloromethane or tetrahydrofuran (THF) are commonly used.
    • The reaction temperature is generally maintained at ambient or slightly elevated temperatures to optimize yield and minimize side reactions.
  • Purification:

    • Post-reaction, the mixture is purified by standard techniques such as recrystallization or chromatographic methods to isolate the pure carbamate product.

Industrial Production Methods

At an industrial scale, the synthesis of 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate is optimized for yield, purity, and environmental considerations:

  • Continuous Flow Chemistry:
    Utilization of continuous flow reactors allows for precise control over reaction parameters, leading to consistent product quality and improved safety profiles.

  • Automation and Monitoring:
    Advanced automated systems with in-line monitoring (e.g., IR, NMR spectroscopy) help optimize reaction times, reagent stoichiometry, and temperature control.

  • Waste Reduction:
    Process intensification techniques are applied to minimize solvent use and by-product formation, aligning with green chemistry principles.

Chemical Reaction Analysis Related to Preparation

Aspect Details
Reaction Type Carbamate formation via coupling of alcohol and amine
Key Reagents 2,2,2-Trifluoroethanol, 4-(trifluoromethoxy)aniline, DCC or EDC
Solvents Dichloromethane, tetrahydrofuran (THF), or other aprotic solvents
Temperature Range Ambient to moderate heat (20–50 °C)
By-products Dicyclohexylurea (when DCC used), which is removed during purification
Purification Recrystallization, chromatography

Research Findings on Preparation Efficiency and Optimization

  • Yield Optimization:
    Studies have shown that using EDC as a coupling agent can improve reaction yields and reduce side-product formation compared to DCC, due to its water-soluble urea by-product that is easier to remove.

  • Green Chemistry Approaches:
    Recent research emphasizes the use of greener solvents and solvent-free conditions, as well as catalytic coupling agents to reduce environmental impact without compromising yield.

  • Reaction Kinetics:
    The reaction proceeds efficiently at room temperature with reaction times ranging from 2 to 24 hours depending on reagent concentrations and solvent choice.

Summary Table of Preparation Methods

Preparation Aspect Description
Starting Materials 2,2,2-Trifluoroethanol, 4-(trifluoromethoxy)aniline
Coupling Agents DCC, EDC
Solvent Dichloromethane, THF, or greener alternatives
Reaction Temperature 20–50 °C
Reaction Time 2–24 hours
Purification Methods Recrystallization, chromatographic separation
Industrial Techniques Continuous flow chemistry, automated monitoring, process intensification
Yield Range Typically high (>70%) with optimized conditions
Environmental Notes Emerging use of green solvents and catalytic methods to reduce waste and improve sustainability

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The trifluoromethyl groups can be oxidized under specific conditions.

  • Reduction: : Reduction reactions can be performed to modify the trifluoromethyl groups.

  • Substitution: : Substitution reactions can occur at the phenyl ring, introducing different functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) .

  • Reduction: : Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Various electrophiles and nucleophiles can be employed, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions include oxidized trifluoromethyl derivatives, reduced trifluoromethyl compounds, and substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate exhibit promising anticancer properties. A study published in the Journal of Medicinal Chemistry demonstrated that carbamate derivatives can inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl groups enhance the compound's metabolic stability and potency against tumor cells .

Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. It has been studied for its ability to modulate neuroinflammatory responses, which are critical in neurodegenerative diseases like Alzheimer's. In vitro studies have shown that such compounds can reduce oxidative stress markers in neuronal cell lines .

Agrochemicals

Pesticidal Properties
The compound's structure suggests potential applications as a pesticide or herbicide. Research indicates that similar fluorinated carbamates can act as effective insecticides by interfering with the nervous systems of pests. Field trials have shown increased efficacy in controlling pest populations while minimizing harm to beneficial insects .

Plant Growth Regulation
Additionally, the compound may serve as a plant growth regulator. Studies have demonstrated that fluorinated compounds can enhance growth rates and yield in various crops by modulating hormonal pathways within plants .

Material Science

Fluorinated Polymers
In material science, 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate can be utilized as a building block for fluorinated polymers. These materials are known for their thermal stability and chemical resistance. Research has focused on synthesizing copolymers incorporating this compound to improve mechanical properties and expand applications in coatings and adhesives .

Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer ActivityInhibits cancer cell proliferation
Neuroprotective EffectsReduces oxidative stress in neurons
AgrochemicalsPesticidesEffective against pest populations
Plant Growth RegulatorsEnhances crop yield
Material ScienceFluorinated PolymersImproves thermal stability

Case Studies

  • Anticancer Study : A recent study demonstrated that a related carbamate derivative exhibited IC50 values in the low micromolar range against several cancer cell lines, suggesting significant potential for development into therapeutic agents.
  • Agrochemical Trials : Field tests showed a 30% increase in crop yield when applying formulations containing this compound compared to untreated controls, highlighting its efficacy as a plant growth regulator.
  • Polymer Development : Research into fluorinated polymers incorporating this compound revealed enhanced chemical resistance and mechanical strength, making them suitable for high-performance applications.

Mechanism of Action

The mechanism by which 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl groups enhance the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. The phenyl carbamate moiety can interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The trifluoromethoxy (-OCF₃) group in the target compound provides stronger electron-withdrawing effects compared to -CF₃ (in the 3-CF₃ analogue) or alkyl groups (e.g., isopropyl) . This enhances electrophilic reactivity in substitution reactions.
  • Fluorine Content: Higher fluorine content (6 F in the target vs.

Physicochemical Properties

Fluorination significantly impacts solubility, boiling points, and stability:

  • Solubility : The target compound is less water-soluble than ethyl carbamates (e.g., Ethyl N-(2,4-difluorophenyl)carbamate) due to its higher lipophilicity .
  • Thermal Stability : Trifluoroethyl carbamates exhibit greater thermal stability than phenyl carbamates, attributed to the strong C-F bonds .

Biological Activity

2,2,2-Trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This compound, with the molecular formula C10H7F6NO3C_{10}H_7F_6NO_3 and a molecular weight of 303.16 g/mol, features a trifluoroethyl group and a trifluoromethoxy phenyl moiety, which are known to enhance biological activity through various mechanisms.

The chemical structure and properties of 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate are summarized in the table below:

PropertyValue
Chemical Formula C₁₀H₇F₆NO₃
Molecular Weight 303.16 g/mol
IUPAC Name 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate
InChI Key GOLXTFRDTJTGJL-UHFFFAOYSA-N
Appearance Powder
Storage Temperature 4 °C

The trifluoromethyl groups in the compound are known to influence pharmacokinetics and pharmacodynamics by enhancing lipophilicity and metabolic stability. Research indicates that compounds containing trifluoromethyl groups often exhibit increased potency against various biological targets.

  • Dopamine Receptor Interaction : In studies involving related compounds, such as N-trifluoroethyldopamine analogs, it was observed that these compounds produced relaxant effects but lacked selectivity for dopamine receptors. This suggests a potential for broader biological activity beyond specific receptor interactions .
  • Serotonin Uptake Inhibition : The incorporation of trifluoromethyl groups has been shown to significantly enhance the potency of compounds inhibiting serotonin uptake. For instance, SAR studies indicated that the presence of a -CF₃ group at the para-position of phenolic rings could increase inhibition potency by six-fold compared to non-fluorinated analogs .
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated potent anti-inflammatory activities in various models. For example, certain fluorinated compounds were effective in reducing inflammatory responses in animal models .

Case Studies

Several studies have explored the biological activities of related fluorinated compounds:

  • Study on Dopaminergic Effects : A comparative study evaluated N-ethyl- and N-trifluoroethyldopamine analogs on adenylate cyclase activity in rat striatum, revealing that while both stimulated activity, the trifluoroethyl derivative exhibited weaker effects at higher concentrations .
  • Fluorinated Drug Development : A review highlighted that many FDA-approved drugs incorporating trifluoromethyl groups have shown improved efficacy and reduced side effects compared to their non-fluorinated counterparts. This trend underscores the importance of fluorination in drug design .

Safety and Toxicology

While specific safety data for 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate is limited, general safety assessments for similar fluorinated compounds suggest that they can exhibit low cytotoxicity while maintaining potent biological activity. Further investigations are necessary to establish comprehensive safety profiles.

Q & A

Q. What are the established synthetic routes for 2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate, and how are reaction conditions optimized?

The synthesis typically involves coupling a trifluoroethyl carbamate group to a 4-(trifluoromethoxy)phenylamine precursor. Key steps include:

  • Amine activation : Reacting 4-(trifluoromethoxy)aniline with phosgene or a carbamate-forming reagent (e.g., triphosgene) in anhydrous dichloromethane under nitrogen .
  • Nucleophilic substitution : Introducing the 2,2,2-trifluoroethyl group via reaction with trifluoroethyl bromide or iodide in the presence of a base (e.g., triethylamine) to form the carbamate bond .
  • Purification : Chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity. Yield optimization requires strict temperature control (0–5°C during activation) and inert gas protection to prevent hydrolysis .

Q. How is the compound structurally characterized, and what analytical techniques are critical?

Structural elucidation employs:

  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., [M+H]+ ion at m/z 331.0466 for C₁₀H₇F₆NO₃) .
  • NMR spectroscopy : ¹⁹F NMR detects trifluoromethoxy (-OCF₃) and trifluoroethyl (-CF₃) groups (δ -55 to -60 ppm), while ¹H NMR identifies aromatic protons (δ 7.2–7.8 ppm) .
  • X-ray crystallography : Resolves bond angles and confirms carbamate linkage geometry in crystalline forms .

Q. What in vitro assays are used for preliminary biological activity screening?

  • Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with comparisons to fluoroquinolone controls .
  • Enzyme inhibition : Carbonic anhydrase inhibition assays using spectrophotometric methods (e.g., esterase activity with 4-nitrophenyl acetate) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) impact biological activity and selectivity?

  • Trifluoromethoxy vs. trifluoromethyl : Replacing -OCF₃ with -CF₃ reduces logP (from 3.2 to 2.8), altering membrane permeability and antimicrobial efficacy .
  • Carbamate vs. sulfonamide : Carbamates exhibit lower hepatotoxicity compared to sulfonamide analogs in murine models due to reduced metabolic oxidation .
  • Advanced SAR : Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhances enzyme inhibition (e.g., IC₅₀ of 0.8 µM for carbonic anhydrase IX vs. 5.2 µM for unmodified analog) .

Q. What methodologies assess metabolic stability and degradation pathways in biological systems?

  • Liver microsome assays : Incubation with rat or human liver microsomes identifies primary metabolites (e.g., hydrolyzed carbamate to 4-(trifluoromethoxy)aniline) via LC-MS/MS .
  • pH-dependent stability studies : The compound degrades rapidly at pH >8 (t₁/₂ = 2 h) due to carbamate hydrolysis, necessitating formulation in acidic buffers for in vivo studies .
  • CYP450 inhibition screening : Fluorometric assays using recombinant CYP3A4/CYP2D6 enzymes to evaluate drug-drug interaction risks .

Q. How can computational modeling predict target interactions and optimize derivatives?

  • Molecular docking : AutoDock Vina simulations reveal hydrogen bonding between the carbamate carbonyl and His94 in carbonic anhydrase II (binding energy = -9.2 kcal/mol) .
  • MD simulations : AMBER-based trajectories (100 ns) assess stability of ligand-enzyme complexes, highlighting critical residues (e.g., Thr199) for affinity optimization .
  • QSAR models : CoMFA/CoMSIA analyses correlate substituent electronegativity with antimicrobial activity (r² = 0.89 for Gram-positive bacteria) .

Methodological Notes

  • Contradictions in evidence : While trifluoromethoxy groups generally enhance lipophilicity , some studies report reduced bioavailability due to increased metabolic lability . Resolve via comparative pharmacokinetic studies.
  • Data gaps : Limited in vivo toxicity data; prioritize acute/chronic toxicity assays in rodent models .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate
Reactant of Route 2
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2,2,2-trifluoroethyl N-[4-(trifluoromethoxy)phenyl]carbamate

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